Dioctyl phthalate CAS number and molecular weight
Dioctyl phthalate CAS number and molecular weight
This technical guide provides a comprehensive overview of dioctyl phthalate, a term that commonly refers to two isomeric compounds: di-n-octyl phthalate (DNOP) and di(2-ethylhexyl) phthalate (DEHP). Both are significant industrial chemicals, primarily used as plasticizers to enhance the flexibility and durability of polymers. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on their chemical and physical properties, synthesis, applications, toxicological effects, and analytical methodologies.
Chemical Identity and Physical Properties
DNOP and DEHP share the same molecular formula and molecular weight but differ in the structure of their alkyl chains, which leads to slight variations in their physical properties. DEHP is the most widely used phthalate plasticizer.[1] The key identifiers and properties of both isomers are summarized below.
Table 1: Chemical Identification of Dioctyl Phthalate Isomers
| Property | Di-n-octyl phthalate (DNOP) | Di(2-ethylhexyl) phthalate (DEHP) |
| CAS Number | 117-84-0[2] | 117-81-7[3] |
| Molecular Formula | C₂₄H₃₈O₄[2] | C₂₄H₃₈O₄[3] |
| Molecular Weight | 390.56 g/mol | 390.56 g/mol |
| Synonyms | n-Dioctyl phthalate, Phthalic acid dioctyl ester | Bis(2-ethylhexyl) phthalate, Dioctyl phthalate (DOP) |
| Structure | Straight-chain octyl esters | Branched-chain 2-ethylhexyl esters |
Table 2: Physicochemical Properties of Dioctyl Phthalate Isomers
| Property | Di-n-octyl phthalate (DNOP) | Di(2-ethylhexyl) phthalate (DEHP) |
| Appearance | Colorless, oily liquid | Colorless, viscous liquid |
| Melting Point | -25 °C | -50 °C |
| Boiling Point | 380 °C | 386 °C |
| Density | 0.980 g/mL at 20 °C | 0.985 g/mL at 20 °C |
| Flash Point | 219 °C | 207 °C |
| Water Solubility | Insoluble | Insoluble |
Synthesis and Manufacturing
Dioctyl phthalates are generally synthesized through the esterification of phthalic anhydride with the corresponding alcohol. For DNOP, n-octanol is used, while DEHP is produced using 2-ethylhexanol. The reaction is typically catalyzed by an acid, and water is removed to drive the reaction to completion.
Applications in Research and Industry
The primary application of both DNOP and DEHP is as a plasticizer for polyvinyl chloride (PVC), imparting flexibility to the otherwise rigid polymer. This has led to their use in a vast array of products, including:
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Medical Devices: IV bags and tubing, blood bags, and catheters.
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Consumer Goods: Toys, flooring, wallpaper, and packaging films.
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Industrial Applications: Wire and cable insulation, hoses, and adhesives.
In a research context, dioctyl phthalates are often used as analytical standards for environmental and toxicological studies.
Toxicology and Biological Effects
The toxicological profiles of DNOP and DEHP have been extensively studied, with DEHP generally considered to have more significant biological effects. Both compounds can leach from plastic products, leading to human exposure through ingestion, inhalation, and dermal contact.
Upon entering the body, dioctyl phthalates are metabolized to their respective monoesters, which are considered the primary toxic metabolites. For instance, DEHP is hydrolyzed to mono(2-ethylhexyl) phthalate (MEHP). These metabolites can be further oxidized to more polar compounds that are excreted in the urine.
DEHP is a well-known endocrine-disrupting chemical that can interfere with hormone signaling. It has been shown to affect the reproductive system, with studies indicating potential impacts on sperm count and reproductive organ development. Phthalates like dibutyl phthalate (a related compound) have been shown to interact with the estrogen receptor (ER) signaling pathway.
DEHP is classified as "reasonably anticipated to be a human carcinogen" based on studies in experimental animals that have shown an increase in liver tumors in rats and mice. The carcinogenic potential of DNOP is less established.
The liver is a primary target organ for dioctyl phthalate toxicity. Studies in rats have shown that DEHP can cause liver enlargement and proliferation of peroxisomes, while DNOP induces fat accumulation and mild necrosis. Neurotoxic effects, including impacts on dopamine signaling, have also been reported for DEHP.
Experimental Protocols
The determination of dioctyl phthalate in various matrices is crucial for monitoring and research. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common analytical techniques.
This protocol is adapted from a general method for determining DOP purity.
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Sample Weighing: Accurately weigh 0.1–0.2 g of the PVC sample.
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Dissolution/Extraction: If the sample is solid plastic, it may need to be dissolved in a suitable solvent like tetrahydrofuran (THF) followed by precipitation of the polymer with a non-solvent like methanol to extract the phthalates. For purity analysis of a DOP sample, dilute with high-purity n-hexane or toluene in a volumetric flask to a concentration of approximately 1 mg/mL.
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Mixing and Filtration: Mix the solution thoroughly. Filter the solution through a 0.45 µm PTFE membrane filter prior to injection into the GC-MS system.
The following are typical instrumental parameters for the analysis of dioctyl phthalate.
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Column: Capillary column (e.g., HP-5 or DB-1, 30 m × 0.32 mm × 0.25 µm)
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Carrier Gas: Helium or Nitrogen (≥99.999% purity)
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Flow Rate: 1.0 mL/min
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Injection Temperature: 250 °C
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Oven Temperature Program: Initial temperature of 100°C held for 2 minutes, then ramped at 10°C/minute to 270°C and held for 11 minutes.
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MS Detector: Electron Ionization (EI) mode, scanning a mass range appropriate for the target analytes.
This protocol is based on methods for separating multiple phthalates.
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Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol and water (e.g., 75:25 v/v) for isocratic elution. For gradient elution, use a combination of acetonitrile and methanol with water.
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Standard Preparation: Prepare a stock solution of dioctyl phthalate standard in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase.
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Sample Preparation: For liquid samples, dilute with the mobile phase and filter. For solid samples, perform a solvent extraction as described for GC-MS analysis, and then dissolve the dried extract in the mobile phase.
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Instrumental Conditions:
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Column: C18 or Phenyl-hexyl column
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Detection: UV detector at 230 nm
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Flow Rate: 1.0 mL/min
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Injection Volume: 10-20 µL
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Visualizations
The following diagrams illustrate key concepts related to dioctyl phthalate.
Caption: A generalized workflow for the analysis of dioctyl phthalate in a sample.
Caption: Proposed mechanism of DEHP-induced neurotoxicity via dopamine signaling disruption.
